molecular formula C17H14ClF3N2O4S B2845208 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954601-56-0

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2845208
CAS No.: 954601-56-0
M. Wt: 434.81
InChI Key: GFGSREAGZPRKDD-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, an oxazolidinone ring, and a trifluoromethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazolidinone intermediate.

    Attachment of the Trifluoromethylbenzenesulfonamide Group: This is usually done via a sulfonamide formation reaction, where the oxazolidinone derivative reacts with a trifluoromethylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its efficacy as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-((3-(3-bromophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Comparison: Compared to these similar compounds, N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may exhibit unique properties due to the specific positioning of the chlorophenyl group. This can influence its reactivity, biological activity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O4S/c18-12-4-2-5-13(8-12)23-10-14(27-16(23)24)9-22-28(25,26)15-6-1-3-11(7-15)17(19,20)21/h1-8,14,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGSREAGZPRKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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